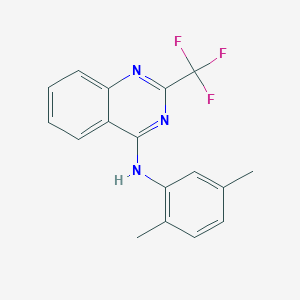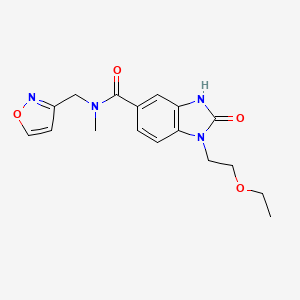![molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a chemical compound with the linear formula C14H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” are not available, the synthesis process mentioned above involves an O-acylation reaction .Scientific Research Applications
Antimicrobial Activity
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized compounds like (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins , benzofuran , and benzoxazol from this parent compound. These derivatives exhibited significant inhibitory activity against bacterial strains . Further studies could explore their mechanism of action and potential clinical applications.
Nootropic Properties
While not extensively studied, the compound’s structure suggests it might have nootropic effects. The presence of a chiral center in Phenotropil (a related compound) indicates possible cognitive enhancement. Investigating its impact on neurotransmitter systems and cognitive function could be valuable .
Anticancer Potential
Coumarins, including derivatives of 7-hydroxycoumarin, have been used as building blocks for novel anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth. Further investigations into the specific mechanisms and efficacy are warranted .
Anti-inflammatory Activity
Coumarins are known for their anti-inflammatory properties. While research has primarily focused on other coumarin derivatives, exploring the anti-inflammatory effects of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide could provide valuable insights .
Analgesic Effects
Related fluorinated coumarins and 1-aza coumarins have demonstrated moderate analgesic properties. Investigating whether our compound exhibits similar effects could contribute to pain management research .
DNA Gyrase Inhibition
Substituted coumarins have been studied as potent inhibitors of bacterial DNA gyrase. Considering the biological importance of coumarins, exploring their impact on bacterial DNA replication could be worthwhile .
Safety and Hazards
Future Directions
The future directions for research on “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could include further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarins . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could be beneficial.
properties
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIRMLKPLAJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)
![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)
![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)
